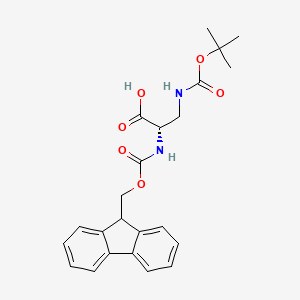

Fmoc-Dap(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUMAVONPSDRW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162558-25-0 | |

| Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Dap(Boc)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid, commonly abbreviated as Fmoc-Dap(Boc)-OH, is a pivotal building block in modern peptide chemistry. Its unique structure, featuring orthogonal protection of two amine functionalities, allows for the selective elaboration of peptide side chains, making it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and labeled bioconjugates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its chemical structure consists of a diaminopropionic acid core where the alpha-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the beta-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS).

Chemical Structure

References

Fmoc-Dap(Boc)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme enables the synthesis of complex and modified peptides for various research and drug development applications.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing key quantitative data for experimental design and analysis.

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₂O₆[1][2] |

| Molecular Weight | 426.46 g/mol [1] |

| CAS Number | 162558-25-0[1][3] |

| Purity (Typical) | ≥97.0% (HPLC) |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

Orthogonal Protection Strategy in Peptide Synthesis

This compound is a derivative of L-2,3-diaminopropionic acid, a non-proteinogenic amino acid. Its utility in peptide synthesis stems from the orthogonal nature of its two protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-Butoxycarbonyl (Boc) group on the β-amine side chain.[4] This dual protection allows for the selective deprotection and modification of either the N-terminus for peptide chain elongation or the side chain for conjugating other molecules like fluorescent dyes, biotin, or other functional moieties.[5]

The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to allow for the coupling of the next amino acid in the sequence.[6] The Boc group, on the other hand, is stable to these basic conditions and is typically removed using a strong acid such as trifluoroacetic acid (TFA), often during the final cleavage of the peptide from the solid support.[] This orthogonality is fundamental to the synthesis of complex peptides with site-specific modifications.

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocols

While specific protocols vary based on the peptide sequence and scale, a general procedure for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis is outlined below.

Materials and Reagents:

-

Pre-loaded solid support (e.g., Wang or Rink Amide resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Protocol for a Single Coupling Cycle:

-

Resin Swelling: The resin is swelled in DMF or DCM for 15-30 minutes.

-

Fmoc Deprotection: If extending a peptide chain, the Fmoc group of the resin-bound amino acid is removed by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.

-

Coupling:

-

A solution of this compound (e.g., 3-5 equivalents) and a coupling agent like HBTU (e.g., 3-5 equivalents) is prepared in DMF.

-

DIPEA (e.g., 6-10 equivalents) is added to activate the solution.

-

The activated amino acid solution is added to the deprotected resin.

-

The reaction is allowed to proceed for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.

-

-

Washing: The resin is washed again with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Side-Chain Deprotection: After the final amino acid is coupled, the resin is washed and dried. The peptide is cleaved from the resin, and the Boc side-chain protecting group (along with other side-chain protecting groups) is removed by treatment with a strong acid cocktail (e.g., TFA/TIS/H₂O) for 2-4 hours.

-

Purification: The crude peptide is precipitated with cold ether, centrifuged, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

This compound is instrumental in several advanced applications:

-

Synthesis of Peptide-Based Therapeutics: It is a key reagent in the synthesis of peptide drugs where modified amino acids are required to enhance stability, bioavailability, or target binding.[8]

-

Structure-Activity Relationship (SAR) Studies: It can be used as a protected analog of lysine to investigate the role of side-chain length and functionality in peptide activity.[3]

-

Construction of Cyclic Peptides: The diaminopropionic acid side chain can be used as a point for cyclization, creating constrained peptide structures with potentially enhanced biological activity and stability.[3]

-

Fluorescent Labeling and Bioconjugation: The β-amino group, after deprotection, provides a site for the specific attachment of reporter molecules, such as fluorescent dyes or biotin, for use in bioassays and imaging.[5]

The use of this compound is primarily for research and development purposes and is not intended for direct diagnostic or therapeutic use.[1][2] Researchers should always refer to the Certificate of Analysis for lot-specific data.

References

- 1. scbt.com [scbt.com]

- 2. raybiotech.com [raybiotech.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound *CAS 162558-25-0* | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 8. Fmoc-D-Dap(Boc)-OH Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

A Technical Guide to Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic Acid: A Versatile Tool in Peptide Synthesis

For Immediate Release

Fremont, CA – December 8, 2025 – For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids is paramount for the design of novel peptides with enhanced stability and functionality. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid stands out as a critical building block in this endeavor. Its unique orthogonal protection scheme, featuring both Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, offers precise control over peptide chain elongation and modification. This technical guide provides an in-depth overview of its core features, experimental protocols, and applications.

Core Features and Physicochemical Properties

Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). The defining feature of this compound is the presence of two distinct, orthogonally stable protecting groups. The Nα-amino group is protected by the base-labile Fmoc group, while the Nβ-amino group is protected by the acid-labile Boc group.[1][2] This arrangement allows for the selective deprotection of either amino group, enabling specific modifications such as peptide chain extension at the α-amino group or side-chain functionalization at the β-amino group.[3] This versatility makes it an invaluable asset in solid-phase peptide synthesis (SPPS), the development of complex peptide architectures, and the synthesis of peptide-based drugs.[4][5]

The compound is typically a white powder with a purity of ≥ 98% as determined by HPLC.[4] It is slightly soluble in water.[6][7] Detailed physicochemical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | Fmoc-L-Dap(Boc)-OH, Fmoc-Dap(Boc)-OH | [4] |

| CAS Number | 162558-25-0 | [4] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [4] |

| Molecular Weight | 426.46 g/mol | [4] |

| Appearance | White powder | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Melting Point | 131-139 °C | [6][7] |

| Optical Rotation | [a]D20 = -21 ± 2º (c=1 in DMF) | [4] |

| Storage Conditions | 0-8 °C | [4] |

Orthogonal Deprotection Strategy

The cornerstone of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid's utility is its orthogonal protection scheme. The Fmoc group is stable to acidic conditions but is readily cleaved by a base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5][8] Conversely, the Boc group is stable to basic conditions but is removed by strong acids, such as trifluoroacetic acid (TFA).[9] This differential lability allows for a two-dimensional approach to peptide synthesis, where the main chain can be extended via standard Fmoc-based SPPS, and the side chain can be independently manipulated after Boc deprotection.

Experimental Protocols

Fmoc Group Deprotection for Peptide Chain Elongation

This protocol details the removal of the Nα-Fmoc group in a solid-phase peptide synthesis workflow.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF[9]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin suspension for an initial 2-3 minutes.[9]

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 5-20 minutes.[1][9]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the subsequent amino acid coupling step.

Boc Group Deprotection for Side-Chain Modification

This protocol outlines the removal of the Nβ-Boc group.

Materials:

-

Peptide-resin containing the Nα-Fmoc-Nβ-Boc-L-Dap residue

-

Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[9]

-

Dichloromethane (DCM)

-

Neutralization solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM[9]

Procedure:

-

Suspend the peptide-resin in the deprotection solution (50% TFA/DCM).

-

Agitate the mixture at room temperature for 3 minutes.[9]

-

Filter the resin.

-

Add a second portion of the deprotection solution and agitate for an additional 5 minutes.[9]

-

Wash the resin three times with DCM.[9]

-

Wash the resin three times with the neutralization solution (5% DIPEA/DCM) to remove residual TFA.[9]

-

Wash the resin again with DCM to remove excess base. The resin now has a free β-amino group ready for modification.

Peptide Coupling Protocol

This is a general protocol for coupling an activated amino acid to the deprotected α-amino group on the resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-protected amino acid (5 equivalents based on resin substitution)[10]

-

1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)[10]

-

N,N'-Diisopropylcarbodiimide (DIC)

-

DMF, peptide synthesis grade

-

DCM

Procedure:

-

Suspend the deprotected peptide-resin in DCM (10 mL per gram of resin).[10]

-

In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.[10]

-

In another vessel, dissolve HOBt in a minimal amount of DMF.[10]

-

Add the amino acid solution and the HOBt solution to the resin suspension.[10]

-

Add DIC to the mixture to initiate the coupling reaction.

-

Agitate the mixture at room temperature under an inert atmosphere.

-

Monitor the reaction for completion using a ninhydrin test.[10]

-

Once the reaction is complete, filter the resin and wash it with DMF and DCM to remove excess reagents and byproducts.

Applications in Research and Development

The unique properties of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid make it a valuable tool in several areas:

-

Peptide Synthesis: It serves as a key building block for creating peptides with specific functionalities and complex structures.[3][4]

-

Drug Development: Its use is integral in the pharmaceutical industry for developing novel peptide-based drugs that can target specific biological pathways.[4][5]

-

Bioconjugation: The free β-amino group, after Boc deprotection, provides a site for attaching other molecules, such as fluorescent dyes, biotin, or other biomolecules, which is crucial in diagnostics and therapeutics.[3][4][11]

-

Biomaterials and Drug Delivery: This compound is valuable in the development of novel biomaterials and targeted drug delivery systems due to its ability to form stable conjugates.[3]

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid. It should be handled in a well-ventilated area. The compound is classified as a combustible solid.

This technical guide highlights the key features and methodologies associated with Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, underscoring its significance as a versatile and enabling tool for advanced peptide chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chembk.com [chembk.com]

- 7. N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. chemimpex.com [chemimpex.com]

The Chemistry of Control: An In-depth Technical Guide to Fmoc and Boc Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the assembly of peptides and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Amine protecting groups are the unsung heroes of this molecular orchestration, enabling chemists to direct reactions with high specificity and efficiency. Among the most pivotal of these are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups. Their distinct chemical properties and orthogonal deprotection strategies form the bedrock of modern solid-phase peptide synthesis (SPPS) and have profoundly influenced the landscape of drug discovery.

This technical guide provides a comprehensive exploration of the core principles, applications, and experimental considerations of Fmoc and Boc protecting groups. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to inform synthetic strategies.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between Fmoc and Boc protecting groups lies in their lability under different chemical conditions, a property that underpins their orthogonal application in complex syntheses.[1][2]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Workhorse The Fmoc group is renowned for its sensitivity to basic conditions.[3] Its removal is typically achieved with a mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This deprotection proceeds via a β-elimination mechanism, initiated by the abstraction of an acidic proton on the fluorenyl ring system.[5] The resulting dibenzofulvene byproduct is conveniently monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction.[3] The mild, basic cleavage conditions of the Fmoc group make it highly compatible with acid-labile side-chain protecting groups, forming the basis of the widely adopted Fmoc/tBu strategy in SPPS.[4][6]

-

Boc (tert-Butoxycarbonyl): The Acid-Labile Pioneer In contrast, the Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids.[2][7] Deprotection is typically accomplished using trifluoroacetic acid (TFA).[8][9] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10] The classic approach in SPPS, known as the Boc/Bzl strategy, pairs the acid-labile Boc group for Nα-protection with benzyl-based side-chain protecting groups, which are removed in the final, harsh acid cleavage step, often with hydrofluoric acid (HF).[8]

Comparative Analysis: Choosing the Right Tool for the Job

The choice between Fmoc and Boc chemistry is a critical decision in the design of a synthetic route, with significant implications for yield, purity, and scalability.[8][] The following table summarizes the key characteristics and performance metrics of each strategy.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| Deprotection Reagent | 20% Piperidine in DMF (Base)[8] | Trifluoroacetic Acid (TFA) (Acid)[8] |

| Side-Chain Protection | tert-Butyl (tBu) based (Acid-labile)[8] | Benzyl (Bzl) based (HF-labile)[8] |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[8] | Hydrofluoric Acid (HF)[8] |

| Orthogonality | High (Base-labile Nα vs. Acid-labile side chains)[1][4] | Partial (Both Boc and Bzl are acid-labile, requiring different acid strengths)[8] |

| Typical Coupling Yield (SPPS) | Generally high, often exceeding 99% per step.[1] | High, but can be affected by aggregation in long sequences.[1] |

| Common Side Reactions | Aspartimide formation, Diketopiperazine formation.[1] | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met).[1] |

| Automation Friendliness | Highly amenable to automation due to milder conditions and UV monitoring.[6] | Less common in modern automated synthesis.[8] |

| Safety Considerations | Piperidine is toxic.[12] | Requires handling of highly corrosive and dangerous HF.[8] |

| Cost | Fmoc-amino acids can be more expensive.[8] | Boc-amino acids are generally less expensive.[8] |

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for a deeper understanding of Fmoc and Boc chemistry. The following diagrams, rendered in Graphviz DOT language, illustrate the key mechanisms and workflows.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: Mechanism of Boc deprotection by trifluoroacetic acid (TFA).

Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following are generalized protocols for the protection and deprotection of amines using Fmoc and Boc chemistry, as well as their application in a typical SPPS cycle.

Protocol 1: N-Terminal Amine Protection with Fmoc-OSu

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

-

Addition of Protecting Agent: To the stirred solution, add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed for further purification.[4]

Protocol 2: N-Terminal Amine Protection with Boc Anhydride

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[10]

-

Addition of Base (Optional but Recommended): Add a base such as triethylamine (1.1 equivalents) or use aqueous sodium bicarbonate.[10][13]

-

Addition of Protecting Agent: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.[10]

-

Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.[10]

-

Work-up: Concentrate the reaction mixture under reduced pressure. If an organic solvent was used, dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with aqueous acid (e.g., 1 M HCl) and brine. If an aqueous base was used, perform an extraction with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Boc-protected amine. Further purification can be achieved by column chromatography if necessary.[10]

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1]

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.[1]

-

Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[1] The completion of deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.[1]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleavage byproducts.[1] The resin is now ready for the next coupling step.

Protocol 4: Boc Deprotection in Solid-Phase Peptide Synthesis

-

Resin Washing: Wash the Boc-protected peptide-resin with dichloromethane (DCM).

-

Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 20-30 minutes at room temperature.[8]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove excess TFA.[8]

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5-10% diisopropylethylamine (DIPEA) in DCM or DMF.[14]

-

Final Washing: Wash the resin with DCM and DMF to prepare for the subsequent coupling step.[8]

Conclusion

The Fmoc and Boc protecting groups, with their distinct and orthogonal deprotection chemistries, have been instrumental in advancing the field of peptide synthesis and drug development. The Fmoc/tBu strategy has largely become the standard for modern SPPS due to its milder conditions, ease of automation, and compatibility with a wide range of sensitive functionalities.[6][15] However, the Boc/Bzl approach remains a valuable tool, particularly for the synthesis of long or aggregation-prone peptides where the acidic deprotection can offer advantages.[14] A thorough understanding of the principles, advantages, and limitations of each strategy, as outlined in this guide, is essential for researchers to design and execute successful synthetic campaigns, ultimately driving innovation in science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. total-synthesis.com [total-synthesis.com]

- 14. peptide.com [peptide.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Technical Guide to the Synthesis of Fmoc-Dap(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a scalable and efficient synthesis pathway for Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH), a critical building block in peptide synthesis and drug development.[1][2] The unique structure of this derivative, with its orthogonal protecting groups, allows for the selective modification of peptides, making it an invaluable tool for creating complex peptide structures and targeted therapeutics.[1][2]

Synthesis Pathway Overview

A streamlined, two-step synthetic method has been developed for the large-scale production of this compound, circumventing the need for palladium on activated carbon, which can complicate purification.[3] This pathway begins with the commercially available Fmoc-Gln-OH and proceeds through a Hofmann rearrangement followed by the introduction of the Boc protecting group.

Logical Flow of the Synthesis

The synthesis follows a logical progression from a readily available starting material to the final protected amino acid derivative. The key transformation involves the conversion of the glutamine side chain into a primary amine, which is then protected.

References

Fmoc-Dap(Boc)-OH: A Technical Guide to Storage and Stability for Researchers and Drug Development Professionals

Fmoc-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid) is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a diaminopropionic acid residue with orthogonal protection of the alpha and beta amino groups. The integrity of this reagent is paramount for the successful synthesis of pure, target peptides. This in-depth technical guide outlines the best practices for the storage and handling of this compound, and discusses its stability profile based on available data and general chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 162558-25-0 |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Appearance | White to off-white solid/powder |

| Purity (typical) | ≥97.0% (HPLC)[1][2] |

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the purity and stability of this compound. The following guidelines are based on recommendations from various suppliers and general best practices for handling protected amino acids.

Short-Term and Long-Term Storage

For optimal stability, this compound should be stored under controlled conditions to minimize degradation.

| Condition | Recommendation | Rationale |

| Temperature | Long-Term: -20°CShort-Term: 2-8°C[1][2][3][4] | Low temperatures slow down potential degradation reactions. |

| Light | Store in a dark place.[5] | The fluorenyl group of the Fmoc moiety can be sensitive to light. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Moisture | Store in a dry environment. | The compound is hygroscopic and moisture can lead to hydrolysis of the protecting groups and the carboxylic acid. |

Handling Procedures

When handling this compound, the following precautions should be taken to prevent contamination and degradation:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh the desired amount of the compound quickly in a controlled environment (e.g., a glove box or a low-humidity balance enclosure).

-

Resealing: After dispensing, purge the container with an inert gas before tightly resealing to protect the remaining material.

-

Solution Preparation: When preparing solutions, use anhydrous solvents, particularly when the solution is to be stored for any length of time.

Stability Profile

The stability of this compound is primarily determined by the lability of its two protecting groups: the base-labile Fmoc group and the acid-labile Boc group.

Chemical Stability

The orthogonal nature of these protecting groups dictates the chemical compatibility of the molecule.

| Condition | Stability of Fmoc Group | Stability of Boc Group | Overall Impact on this compound |

| Acidic | Stable[6][] | Labile [][9][][11] | The Boc group will be cleaved, exposing the β-amino group. |

| Basic | Labile [6][] | Stable[][11] | The Fmoc group will be cleaved, exposing the α-amino group. |

| Nucleophiles | Generally stable | Stable[][11] | The molecule is generally stable to common nucleophiles used in peptide synthesis coupling reactions. |

| Hydrogenolysis | Stability is debated and should be evaluated on a case-by-case basis.[6] | Stable | Potential for Fmoc group cleavage under certain hydrogenolysis conditions. |

Thermal Stability

Potential Degradation Pathways

Based on the chemical nature of the Fmoc and Boc protecting groups, the following degradation pathways can be anticipated under suboptimal storage or handling conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the material to a range of stress conditions and monitoring its purity over time using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The following outlines a general framework for such a study, based on ICH guidelines.[12][15]

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Acidic Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 80°C, 100°C, 120°C) for a defined period.

-

Photostability: Expose the solid material to light according to ICH Q1B guidelines.

HPLC Method for Purity Assessment

A reverse-phase HPLC method is typically used to assess the purity of Fmoc-amino acids. A general starting point for method development is provided below; however, this method would require optimization and validation for this compound.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A suitable gradient from low to high percentage of Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and/or 301 nm |

| Column Temperature | 25-30°C |

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates a logical workflow for researchers from receiving the compound to its use in synthesis, incorporating stability considerations.

Caption: Workflow for handling and use of this compound.

References

- 1. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]

- 2. Boc-Dap(Fmoc)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 4. database.ich.org [database.ich.org]

- 5. 162558-25-0|this compound|BLD Pharm [bldpharm.com]

- 6. chempep.com [chempep.com]

- 9. chempep.com [chempep.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. database.ich.org [database.ich.org]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. benchchem.com [benchchem.com]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

Technical Guide: Safety and Handling of Fmoc-Dap(Boc)-OH for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and use of N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH), a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white solid. It is a derivative of diaminopropionic acid, featuring an Fmoc protecting group on the alpha-amino group and a Boc protecting group on the beta-amino group. This orthogonal protection scheme allows for selective deprotection and modification, making it a valuable reagent in the synthesis of complex peptides and peptidomimetics.

Safety and Hazard Information

While some suppliers do not classify this compound as a hazardous substance, it is imperative to handle it with the care and precautions applicable to all laboratory chemicals. The hazards of this material have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[1]

GHS Classification and Precautionary Statements

Some sources provide the following GHS information:

-

Signal Word: Warning

-

Precautionary Statements: P261, P280, P305+P351+P338

These statements correspond to:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Summary of Safety Data

The following table summarizes the key safety information for this compound.

| Parameter | Information | Source(s) |

| GHS Pictogram | No pictogram data available | |

| Signal Word | Warning | [2] |

| Hazard Statements | No specific hazard statements provided. Assumed to be a non-hazardous substance by some suppliers, but caution is advised. | [1] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. | [2] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) dust mask. | [3][4] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. Other sources recommend 2-8°C or -20°C for long-term storage. | [2][3][5][6] |

| In case of Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | |

| In case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | |

| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | |

| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS). The following is a general protocol for its incorporation into a peptide chain.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine in DMF)

-

Appropriate resin for SPPS (e.g., Rink Amide, Wang)

-

Reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid solution to pre-activate it.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

-

Capping (Optional):

-

To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and a base in DMF.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Visualized Workflows and Relationships

General Laboratory Safety Workflow for Handling Chemical Reagents

The following diagram illustrates a standard workflow for safely handling chemical reagents like this compound in a laboratory setting.

Caption: General Laboratory Safety Workflow.

Logical Relationship of Protective Groups in this compound

This diagram illustrates the orthogonal protection strategy of this compound, where each protecting group can be selectively removed under different conditions.

References

In-Depth Technical Guide to CAS Number 162558-25-0: A Core Component in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 162558-25-0 identifies the chemical compound N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid , commonly abbreviated as Fmoc-Dap(Boc)-OH . This molecule is a crucial building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique orthogonally protected structure allows for the site-specific incorporation of a diaminopropionic acid residue into a peptide sequence. This functionality is instrumental in the development of complex and modified peptides with diverse applications, including therapeutic agents, diagnostic tools, and novel biomaterials. The presence of two distinct protecting groups, the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine, enables selective deprotection and subsequent modification of the side chain, offering a high degree of synthetic flexibility.

Chemical and Physical Properties

This compound is a white crystalline powder with well-defined chemical and physical properties that are critical for its application in peptide synthesis. A summary of these properties is presented in the table below.

| Property | Value |

| CAS Number | 162558-25-0 |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Melting Point | 131-139 °C |

| Appearance | White to off-white powder.[1] |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents used in peptide synthesis. |

| Storage Temperature | 2-8°C |

Core Application: Solid-Phase Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of a peptide chain on a solid support (resin). The Fmoc group on the α-amine of this compound is temporarily masked and can be removed under basic conditions (typically with piperidine) to allow for the coupling of the next amino acid in the sequence. The Boc group on the β-amine side chain remains intact during this process, providing orthogonal protection.

The incorporation of this compound into a peptide sequence introduces a versatile handle for further modifications. After the completion of the peptide chain assembly, the Boc group on the Dap side chain can be selectively removed using acidic conditions. The now-exposed primary amine on the side chain can be used for various purposes, such as:

-

Cyclization: Forming a lactam bridge with a carboxylic acid group elsewhere in the peptide to create cyclic peptides.

-

Branching: Initiating the synthesis of a second peptide chain from the side chain of the Dap residue.

-

Conjugation: Attaching other molecules of interest, such as fluorescent dyes, chelating agents for radiolabeling (e.g., DOTA), or drug payloads.

General Experimental Workflow for SPPS using this compound

The following diagram illustrates a typical workflow for the incorporation of an this compound residue into a peptide chain during solid-phase peptide synthesis.

Caption: General workflow for incorporating this compound in SPPS.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound is used in the synthesis of modified peptides.

Protocol 1: Manual Solid-Phase Synthesis of a DOTA-Conjugated Peptide

This protocol describes the manual synthesis of a peptide with a DOTA chelator attached to the N-terminus, a common strategy for creating peptide-based imaging agents. While this specific example doesn't incorporate this compound, the general steps for peptide chain elongation are directly applicable. The synthesis is performed on a Rink-amide MBHA resin.[2]

Materials:

-

Rink-amide MBHA resin

-

Fmoc-protected amino acids (including this compound if to be included in the sequence)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DOTA-tris(t-Bu ester)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: The Rink-amide MBHA resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.[2]

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: The desired Fmoc-amino acid (4 equivalents) is pre-activated with HBTU (4 equivalents) and DIPEA (8 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. To incorporate this compound, it would be coupled at the desired position in the sequence using this step.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.

-

N-terminal DOTA Conjugation: After the final amino acid is coupled and its Fmoc group is removed, DOTA-tris(t-Bu ester) is coupled to the N-terminal amine using HBTU and DIPEA.

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on Dap, if present, and the t-Bu esters on DOTA) are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Mechanisms of Action of Resulting Peptides

This compound is a building block and does not have an intrinsic biological activity or a direct role in signaling pathways. However, it is a key component in the synthesis of peptides that can modulate various biological processes. For example, it has been used in the synthesis of bicyclic peptide antagonists of the tachykinin NK2 receptor.

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand neurokinin A, activates the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. An antagonist peptide synthesized using this compound would block the binding of neurokinin A to the NK2 receptor, thereby inhibiting this downstream signaling.

The following diagram illustrates the signaling pathway of the tachykinin NK2 receptor and the point of inhibition by an antagonist.

Caption: Tachykinin NK2 receptor signaling and inhibition by an antagonist.

Quantitative Data

The use of this compound in peptide synthesis allows for the production of high-purity peptides. The following table provides representative quantitative data that could be obtained from the synthesis and evaluation of a peptide containing this building block. The data presented here is illustrative and would be specific to the particular peptide being synthesized and evaluated.

| Parameter | Typical Value | Method of Determination |

| Crude Peptide Purity | >70% | RP-HPLC |

| Final Peptide Purity | >95% | RP-HPLC |

| Overall Yield | 10-30% | Based on initial resin loading |

| Molecular Weight Confirmation | Matches theoretical mass | Mass Spectrometry (e.g., ESI-MS) |

| Biological Activity (e.g., for an antagonist) | IC₅₀ in the nanomolar range | Radioligand Binding Assay or Functional Assay |

Conclusion

This compound (CAS 162558-25-0) is a cornerstone reagent for advanced peptide synthesis. Its orthogonal protection scheme provides synthetic chemists with the flexibility to create complex peptide architectures, including cyclic, branched, and conjugated peptides. These modified peptides are at the forefront of drug discovery and development, serving as potent and selective modulators of biological targets, as well as enabling new diagnostic and targeted delivery strategies. A thorough understanding of its properties and applications is therefore essential for researchers in the fields of medicinal chemistry, chemical biology, and pharmaceutical sciences.

References

An In-depth Technical Guide to the Introduction of Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in peptide engineering and therapeutic development. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with novel chemical and biological properties, leading to enhanced stability, target affinity, and unique functionalities. This guide provides a comprehensive technical overview of the core methodologies for Uaa incorporation, presents quantitative data on the impact of these modifications, and offers detailed experimental protocols for key techniques. Furthermore, it visualizes the application of Uaa-containing peptides in elucidating complex biological signaling pathways.

Introduction to Unnatural Amino Acids

Unnatural amino acids are amino acid analogs that are not found in the 20 naturally occurring amino acids encoded by the standard genetic code.[1][2] Their structures can be subtly or dramatically different from their natural counterparts, offering a vast expansion of chemical diversity for peptide and protein engineering.[3][4] The introduction of Uaas can confer a range of advantageous properties, including:

-

Enhanced Proteolytic Stability: By altering the peptide backbone or side chains, Uaas can render peptides resistant to degradation by proteases, thereby increasing their in vivo half-life.[5][6]

-

Improved Binding Affinity and Selectivity: The unique side chains of Uaas can facilitate novel interactions with biological targets, leading to higher binding affinity and greater selectivity.

-

Conformational Constraint: The incorporation of cyclic or sterically hindered Uaas can lock a peptide into a specific bioactive conformation, reducing the entropic penalty of binding.

-

Introduction of Novel Functionalities: Uaas can introduce unique chemical handles for bioorthogonal conjugation, fluorescent probes for imaging, or photo-cross-linkers for studying molecular interactions.[7]

The strategic incorporation of Uaas is a cornerstone of modern drug discovery, enabling the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[8]

Core Methodologies for Unnatural Amino Acid Incorporation

There are three primary strategies for incorporating unnatural amino acids into peptides: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and in vivo incorporation through genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of chemical peptide synthesis that allows for the stepwise addition of amino acids, including a vast array of Uaas, to a growing peptide chain anchored to a solid resin support.[5][9] The process is cyclical, involving the deprotection of the N-terminus of the growing peptide chain, followed by the coupling of the next protected amino acid.

Workflow for Fmoc-based Solid-Phase Peptide Synthesis:

Native Chemical Ligation (NCL)

Native Chemical Ligation is a powerful technique for synthesizing large peptides and small proteins by joining two unprotected peptide fragments.[10][11] This method relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[12][13] Uaas can be incorporated into either of the peptide fragments synthesized via SPPS prior to ligation.

Mechanism of Native Chemical Ligation:

In Vivo Incorporation via Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of Uaas into proteins within living cells.[3] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[3] The engineered aaRS specifically recognizes the Uaa and charges the engineered tRNA, which in turn recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired position in the gene of interest.[14][15]

Workflow for Amber Suppression-based Uaa Incorporation:

Quantitative Data on the Impact of Unnatural Amino Acid Incorporation

The incorporation of Uaas can significantly alter the physicochemical properties of peptides. The following tables summarize quantitative data from various studies, highlighting the effects on proteolytic stability and receptor binding affinity.

Table 1: Enhancement of Proteolytic Stability by Uaa Incorporation

| Peptide/Analog | Unnatural Amino Acid | Modification | Half-life (t1/2) in Serum/Plasma | Fold Improvement | Reference |

| Liraglutide | Aib (α-aminoisobutyric acid) | Ala8 -> Aib | ~13 hours | - | [16] |

| Semaglutide | Aib | Ala8 -> Aib | ~165 hours | ~12.7 | [16] |

| RGEFV (N-terminal amine) | - | None | < 5% remaining after 8h (hMSCs) | - | [17] |

| Ac-βA-RGEFV | Acetylated β-alanine | N-terminal modification | > 95% remaining after 48h (hMSCs) | > 19 | [17] |

| Natural Peptide | - | - | < 3 min (SIF) | - | |

| Modified Peptide | D-amino acids, Nα-methylation | Backbone modification | > 24 hours (SIF) | > 480 |

hMSCs: human Mesenchymal Stem Cells; SIF: Simulated Intestinal Fluid.

Table 2: Modulation of Receptor Binding Affinity by Uaa Incorporation

| Receptor | Peptide/Analog | Unnatural Amino Acid | Ki or EC50 | Change in Affinity | Reference |

| β1AR | Agonist 1 | - | L: 1.1 µM, H: 1.1 nM | - | [18] |

| β1AR | Agonist 2 | - | L: 1.8 µM, H: 2.1 nM | - | [18] |

| T2R1 | Wild Type | - | EC50: ~100 µM | - | [19] |

| T2R1 | N24A mutant | Alanine | > 90% reduction in signaling | Decreased | [19] |

| CRF1R | Urocortin-I | Azi (p-azido-L-phenylalanine) | - | Enables photo-crosslinking | [20] |

L: Low affinity state, H: High affinity state.

Experimental Protocols

Protocol for Fmoc Solid-Phase Peptide Synthesis of a Uaa-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating an unnatural amino acid using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected natural amino acids

-

Fmoc-protected unnatural amino acid

-

Coupling reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

-

Cold diethyl ether

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (3 eq) with HBTU (3 eq) and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation (including Uaa):

-

Repeat the deprotection and coupling steps for each subsequent amino acid, including the desired unnatural amino acid.

-

Monitor the completion of each coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

Protocol for Native Chemical Ligation

This protocol describes the ligation of two peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.

Materials:

-

Peptide 1 with C-terminal thioester (e.g., -SR)

-

Peptide 2 with N-terminal cysteine

-

Ligation buffer: 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0

-

Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)

-

Reducing agent: TCEP

-

HPLC for monitoring and purification

Procedure:

-

Peptide Preparation: Synthesize and purify the two peptide fragments using SPPS. The C-terminal thioester can be prepared on a thioester-generating resin.

-

Ligation Reaction Setup:

-

Dissolve both peptide fragments in the ligation buffer.

-

Add TCEP to maintain a reducing environment.

-

Add the thiol catalyst MPAA.

-

-

Reaction Monitoring:

-

Incubate the reaction mixture at room temperature.

-

Monitor the progress of the ligation by analytical HPLC and mass spectrometry. The ligated product will have a higher molecular weight than the starting fragments.

-

-

Purification:

Protocol for Amber Suppression-based Uaa Incorporation in E. coli

This protocol details the expression of a protein containing a site-specifically incorporated Uaa using the amber suppression method.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

-

pEVOL plasmid encoding the orthogonal MjTyrRS/tRNA pair specific for the Uaa.

-

Unnatural amino acid

-

LB medium and appropriate antibiotics

-

IPTG for induction

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

-

Transformation: Co-transform the E. coli host strain with the target protein expression plasmid and the pEVOL plasmid.

-

Cell Culture:

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.

-

Dilute the overnight culture into a larger volume of LB medium containing the unnatural amino acid (typically 1-2 mM) and antibiotics.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

-

Protein Expression:

-

Induce protein expression by adding IPTG (e.g., 1 mM).

-

Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for several hours to overnight.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

-

Protein Purification:

-

Purify the target protein from the soluble fraction of the lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).

-

-

Verification of Uaa Incorporation:

Application of Uaas in Elucidating Signaling Pathways

Peptides containing Uaas are invaluable tools for dissecting complex biological signaling pathways. They can be used as probes to map ligand-receptor interactions, trap transient intermediates, and modulate pathway activity with high specificity. Below are examples of signaling pathways where Uaa-containing peptides have been or could be instrumental.

Cholecystokinin (CCK) Receptor Signaling

The CCK receptor (CCK1R and CCK2R) is a G-protein coupled receptor (GPCR) involved in various physiological processes, including digestion and satiety.[23][24] Uaas can be incorporated into CCK analogs to probe the ligand-binding pocket and elucidate the molecular determinants of receptor activation.

Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling

The GLP-1 receptor is a key target in the treatment of type 2 diabetes and obesity.[25] Uaa-modified GLP-1 analogs with extended half-lives, such as semaglutide, have been successfully developed as therapeutics.

Opioid Receptor Signaling

Opioid receptors are critical mediators of pain perception and are the targets of opioid analgesics.[26][27] The incorporation of photo-cross-linking Uaas into opioid peptides can help to map the precise binding interactions and conformational changes that lead to receptor activation or biased signaling.

Conclusion

The ability to incorporate unnatural amino acids into peptides has profoundly expanded the toolkit of peptide chemists and drug developers. The methodologies of SPPS, NCL, and in vivo incorporation provide versatile routes to creating novel peptide entities with tailored properties. As demonstrated by the quantitative data, Uaas can dramatically improve the stability and modulate the activity of peptides. Furthermore, the use of Uaa-containing peptides as chemical biology probes continues to shed light on intricate biological processes. The continued development of new unnatural amino acids and more efficient incorporation methods promises to further accelerate the discovery and development of next-generation peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 15. purefrex.genefrontier.com [purefrex.genefrontier.com]

- 16. scispace.com [scispace.com]

- 17. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural Basis of Activation of Bitter Taste Receptor T2R1 and Comparison with Class A G-protein-coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetically Encoded Chemical Probes In Cells Reveal the Binding Path of Urocortin-I to CRF Class B GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.uci.edu [chem.uci.edu]

- 22. chempep.com [chempep.com]

- 23. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Incorporation of Fmoc-Dap(Boc)-OH in Solid-Phase Peptide Synthesis: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the use of non-proteinogenic amino acids is a critical tool for modulating the pharmacological properties of peptides. Among these, L-2,3-diaminopropionic acid (Dap) offers a versatile scaffold for introducing branching, cyclization, or conjugation points. This document provides detailed application notes and protocols for the efficient and strategic use of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) in solid-phase peptide synthesis (SPPS).

Introduction to this compound in Peptide Synthesis

This compound is an orthogonally protected derivative of diaminopropionic acid, designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, allowing for its selective removal during chain elongation. Concurrently, the acid-labile tert-butyloxycarbonyl (Boc) group safeguards the β-amino side chain, which remains intact until the final cleavage of the peptide from the resin with strong acid. This orthogonal protection scheme is fundamental to its utility, enabling the synthesis of linear peptides containing Dap or serving as a precursor for more complex structures.[1][2]

The incorporation of Dap into a peptide sequence can significantly influence its structural and functional characteristics. It can act as a shorter homolog of lysine, be a site for the attachment of reporter molecules like fluorescent dyes or biotin, or participate in the formation of cyclic peptides through on-resin lactamization.[3][4][5]

Key Physicochemical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 162558-25-0 | |

| Molecular Formula | C₂₃H₂₆N₂O₆ | |

| Molecular Weight | 426.46 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | Typically ≥97.0% | |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound into a growing peptide chain using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

General Workflow for a Single Coupling Cycle

The incorporation of this compound follows the standard cycle of Fmoc-SPPS, which involves deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next amino acid.

Detailed Protocol for Manual Coupling of this compound

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Preparation:

-

Place the peptide-resin with a free N-terminal amine in a suitable reaction vessel.

-

Swell the resin in peptide synthesis grade N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (see Table 2 for options) in DMF.

-

For aminium/uronium or phosphonium salt reagents, add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents per equivalent of coupling reagent).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the time can be extended or a double coupling can be performed.

4. Washing and Monitoring:

-

Drain the coupling solution and wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

-

Perform a qualitative test (e.g., the Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

Comparison of Common Coupling Reagents

The choice of coupling reagent can impact the efficiency of the reaction. Below is a comparison of commonly used reagents.

| Coupling Reagent | Activating Agent | Typical Equivalents (AA:Reagent:Base) | Coupling Time (min) | Notes |

| HBTU/HOBt | Benzotriazole-based | 1 : 0.95 : 2 | 30-120 | Highly efficient and widely used.[6] |

| HATU/HOAt | Aza-benzotriazole-based | 1 : 0.95 : 2 | 20-60 | Generally more reactive than HBTU, good for hindered couplings.[7][8] |

| DIC/Oxyma | Carbodiimide/Oxime | 1 : 1.1 : - | 60-180 | Cost-effective and low risk of racemization.[7] |

| PyBOP | Phosphonium salt | 1 : 1 : 2 | 30-120 | Effective for sterically hindered amino acids. |

Note: The data in this table are representative and optimal conditions should be determined empirically for each specific peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc side-chain protecting group of the Dap residue, along with other acid-labile side-chain protecting groups, are removed simultaneously.

Cleavage Cocktail Selection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are added to trap the reactive carbocations generated during the deprotection of side chains, thus preventing side reactions.

| Reagent Cocktail | Composition (v/v) | Application |

| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | General purpose, suitable for peptides containing Arg, Cys, Met, Trp, Tyr. |

| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Recommended for peptides with Arg(Pbf/Pmc). |

| "Odorless" Cocktail | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | Useful for peptides with Trityl-based protecting groups, but does not protect Met from oxidation. |

TFA: Trifluoroacetic acid; EDT: 1,2-Ethanedithiol; TIPS: Triisopropylsilane.

Cleavage Protocol

-

Perform a final Fmoc deprotection if the N-terminus is protected.

-

Wash the peptide-resin with DCM and dry it under vacuum for several hours.

-

Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether or methyl tert-butyl ether (MTBE).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Quality Control and Analysis

The purity and identity of the synthesized peptide should be confirmed using analytical techniques.

| Analytical Technique | Purpose | Typical Parameters |

| RP-HPLC | Purity assessment and quantification | C18 column; Gradient of acetonitrile in water with 0.1% TFA. |

| Mass Spectrometry | Identity confirmation (molecular weight) | ESI-MS or MALDI-TOF. |

Troubleshooting and Side Reactions

While the incorporation of this compound is generally straightforward, some potential issues may arise.

Logical Flow for Troubleshooting

Potential Side Reactions Involving Diaminopropionic Acid

-

Lactam Formation: While the Boc protection on the β-amino group is generally stable, premature deprotection and subsequent intramolecular cyclization to form a lactam can occur under certain conditions, particularly if the peptide sequence favors such a conformation. This is more of a concern with more labile side-chain protecting groups but should be considered.

-

Piperidide Formation during On-Resin Cyclization: When performing on-resin cyclization between the side chain of Dap and an acidic residue (like Asp or Glu), the use of piperidine for deprotection of a protecting group (e.g., an ester) on the acidic residue can lead to the formation of a piperidide side product. Using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for such deprotections can prevent this side reaction.[9]

-

Aggregation: Peptides containing Dap are not inherently more prone to aggregation than other sequences. However, if aggregation does occur, strategies such as using aggregation-disrupting solvents (NMP, DMSO), incorporating pseudoprolines, or using backbone protection (Hmb, Dmb) can be employed.[1][10]

By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide synthesis workflows to create novel and functional peptide molecules for a wide range of applications in science and medicine.

References

- 1. peptide.com [peptide.com]